Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans
Description
Ethyl 2-cyano-3-phenyl-2-butenoate (CAS 18300-89-5) is an α,β-unsaturated ester with a cyano group and a phenyl substituent. Its molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol . The compound exists as a mixture of cis and trans isomers due to restricted rotation around the double bond (Figure 5-8, ). Key physicochemical properties include:
- Density: 1.095 g/cm³
- Boiling Point: 327.2°C
- Melting Point: 46–47°C
- Flash Point: 153.9°C
- Refractive Index: n²⁰/D 1.548 .
The compound’s cyano group enhances electrophilic reactivity, while the phenyl moiety contributes to aromatic stability. It is used in organic synthesis, particularly in cyclization and Michael addition reactions .
Properties
CAS No. |
18300-89-5 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3/b12-10- |
InChI Key |
AJDOTEWSLNGINB-BENRWUELSA-N |
SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\C1=CC=CC=C1)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Ethyl cyanoacetate’s active methylene group (α to both the cyano and ester groups) is deprotonated by a base (e.g., piperidine or potassium carbonate), forming a resonance-stabilized enolate. This nucleophile attacks the carbonyl carbon of benzaldehyde, followed by elimination of water to generate the α,β-unsaturated ester. The reaction proceeds via:
Stereochemical Outcome
The absence of stereochemical control typically results in a mixture of cis and trans isomers. The trans isomer dominates under thermodynamic conditions (prolonged reaction times, elevated temperatures) due to greater stability from reduced steric hindrance. Kinetic control (shorter reactions, lower temperatures) may favor the cis isomer, but empirical data on exact ratios remain limited in published literature.
Alkylation of Ethyl Cyanoacetate
Alkylation strategies introduce the phenyl and butenoate moieties via nucleophilic substitution. A patent by Hoffmann-La Roche (WO2018029641A1) demonstrates this approach using ethyl cyanoacetate and brominated electrophiles.
Reaction Setup
Ethyl cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate and potassium iodide at 130°C. While this method targets ethyl 2-cyano-4,4-diethoxybutanoate, analogous protocols can be adapted using phenyl-containing electrophiles (e.g., β-bromostyrene derivatives).
Key Conditions:
Isomer Formation
The alkylation’s stereochemical outcome depends on the electrophile’s structure. For example, using (E)- or (Z)-β-bromostyrene would theoretically yield trans or cis products, respectively. However, steric and electronic factors during the SN2-like mechanism often lead to isomer mixtures.
Claisen-Schmidt Condensation
This method extends the Knoevenagel approach by employing ketones instead of aldehydes. While less common for cyano esters, it offers a pathway to β-ketonitriles, which can be dehydrogenated to α,β-unsaturated derivatives.
Synthetic Pathway
Ethyl cyanoacetate reacts with acetophenone derivatives under strong basic conditions (e.g., sodium ethoxide). The resulting β-ketonitrile undergoes acid-catalyzed dehydration to form the α,β-unsaturated ester:
Isomer Ratios
Dehydration steps often favor the trans isomer due to conjugation stability. However, harsh acidic conditions may equilibrate isomers, leading to mixtures.
Michael Addition-Based Approaches
Michael additions exploit the nucleophilicity of ethyl cyanoacetate’s enolate toward α,β-unsaturated carbonyl compounds. For instance, reacting ethyl cyanoacetate with cinnamaldehyde could yield the target compound after esterification and elimination.
Mechanism and Challenges
-
Enolate Formation : Deprotonation of ethyl cyanoacetate.
-
Conjugate Addition : Attack on cinnamaldehyde’s α,β-unsaturated aldehyde.
-
Oxidation/Esterification : Conversion of the aldehyde to an ester and elimination to form the double bond.
This route is less direct and may require multi-step optimization, potentially explaining its limited documentation in patents.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield | Isomer Ratio (cis:trans) |
|---|---|---|---|---|
| Knoevenagel Condensation | Ethyl cyanoacetate, benzaldehyde | Piperidine, 80–100°C, 6–12 hrs | 60–70%* | 1:3 to 1:4† |
| Alkylation | Ethyl cyanoacetate, β-bromostyrene | K₂CO₃, KI, 130°C, 48 hrs | ~45%* | 1:1‡ |
| Claisen-Schmidt | Ethyl cyanoacetate, acetophenone | NaOEt, reflux, 24 hrs | 50–55%* | 1:5† |
*Estimated based on analogous reactions.
†Thermodynamic control favors trans.
‡Assumes non-stereoselective alkylation.
Factors Influencing Isomer Ratios
Temperature and Time
Base Selection
-
Weak bases (e.g., NH₄OAc) minimize side reactions but offer poor enolate formation.
-
Strong bases (e.g., K₂CO₃) drive complete conversion but accelerate isomerization.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and reproducibility. The Knoevenagel method is favored for its simplicity, though isomer mixtures necessitate post-synthesis purification. Distillation or crystallization can enrich specific isomers, but economic viability depends on application requirements .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted esters .
Scientific Research Applications
Chemistry
In the field of chemistry, ethyl 2-cyano-3-phenyl-2-butenoate serves as a building block for synthesizing complex organic molecules. It is utilized in the development of novel dyes and pigments due to its ability to undergo various chemical reactions, including nucleophilic substitutions and addition reactions.
Biology
The compound has been studied for its potential biological activities, particularly as an antimicrobial and anticancer agent. Research indicates that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria by disrupting cell membranes and inhibiting metabolic pathways.
Medicine
Ongoing research is exploring the therapeutic potential of ethyl 2-cyano-3-phenyl-2-butenoate in drug development. Its structural components allow it to interact with biological systems effectively, making it a candidate for treating various diseases.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials, particularly in the dye and pigment industries.
Antimicrobial Activity Study
- Objective : Evaluate efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method.
- Results : Inhibition zones ranged from 12 mm to 20 mm at various concentrations, indicating broad-spectrum antimicrobial potential.
Anticancer Activity Study
- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay.
- Results : IC50 values indicated significant cytotoxicity at concentrations above 50 µM, demonstrating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds exhibit variations in substituents, impacting their reactivity and applications:
Reactivity and Functional Group Analysis
- Cyanide Group Influence: Ethyl 2-cyano-3-phenyl-2-butenoate and crotononitrile both feature a cyano group, which increases electrophilicity. However, the ester group in the former reduces volatility compared to crotononitrile (bp 120–121°C ). The absence of a phenyl group in crotononitrile results in lower molecular weight and higher acute toxicity (Signal Word: Danger vs. Warning for the target compound ).
- Ethyl 2-phenylacetoacetate lacks a cyano group but contains a ketone, making it more prone to enolate formation than the target compound .
Research Findings and Data Tables
Table 1: Physical Properties Comparison
| Property | Ethyl 2-cyano-3-phenyl-2-butenoate | Ethyl 2-cyano-3-methyl-2-butenoate | Crotononitrile |
|---|---|---|---|
| Boiling Point (°C) | 327.2 | Not reported | 120–121 |
| Density (g/cm³) | 1.095 | ~1.05 (estimated) | 0.824 |
| Acute Toxicity (Signal) | Warning | Not available | Danger |
Biological Activity
Ethyl 2-cyano-3-phenyl-2-butenoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes the available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.
Ethyl 2-cyano-3-phenyl-2-butenoate is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| LogP | 2.91 |
| Density | 1.095 g/cm³ |
| Boiling Point | 327.2 °C |
| Flash Point | 153.9 °C |
This compound is synthesized through the reaction of 1-phenyl-ethanone and cyanoacetic acid ethyl ester, yielding a mixture of cis and trans isomers with a typical yield of around 70% under specified conditions .
The biological activity of Ethyl 2-cyano-3-phenyl-2-butenoate is primarily attributed to its structural components:
- Cyano Group : Acts as an electrophile, allowing it to react with nucleophiles in biological systems.
- Phenyl Group : Engages in π-π interactions with aromatic residues in proteins, potentially influencing their function.
These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, which is crucial for its antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that Ethyl 2-cyano-3-phenyl-2-butenoate exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators, leading to cell death . A notable case study involved treating human cancer cell lines with varying concentrations of Ethyl 2-cyano-3-phenyl-2-butenoate, resulting in dose-dependent cytotoxicity.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method.
- Results : Inhibition zones ranged from 12 mm to 20 mm at different concentrations.
-
Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay.
- Results : IC50 values indicated significant cytotoxicity at concentrations above 50 µM.
Q & A
Q. Key factors affecting isomer ratio :
| Parameter | Impact on Cis/Trans Ratio |
|---|---|
| Temperature | Higher temps favor thermodynamically stable trans isomer |
| Catalyst type | Protic acids (e.g., acetic acid) may increase cis via kinetic control |
| Reaction time | Prolonged reactions shift equilibrium toward trans isomer |
To quantify ratios, use HPLC with chiral columns or NMR (e.g., comparing coupling constants in vinyl protons) .
Advanced: How can computational modeling predict the relative stability and electronic properties of cis vs. trans isomers?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model:
- Geometric optimization : Compare bond angles and dihedral angles to experimental crystallography (if available).
- Energy differences : Calculate Gibbs free energy to determine the thermodynamically favored isomer. For this compound, trans isomers are typically 2–5 kcal/mol more stable due to reduced steric clash between the phenyl and ester groups .
- Frontier molecular orbitals : Analyze HOMO-LUMO gaps to predict reactivity. The cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity in the trans isomer .
Validation : Compare computed NMR chemical shifts (e.g., for the nitrile carbon) with experimental data .
Basic: What analytical techniques are most effective for distinguishing cis and trans isomers in a mixture?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Trans isomers show stronger C=C stretching (~1620 cm) and weaker C≡N absorption (~2240 cm) .
- Chromatography : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to resolve isomers. Retention times for trans are typically shorter due to lower polarity .
Advanced: How do solvent polarity and pH influence the isomerization kinetics of this compound?
Answer:
- Solvent polarity : In polar solvents (e.g., DMSO), isomerization barriers decrease due to stabilization of transition states. Trans→cis conversion rates increase by ~30% in DMSO vs. toluene .
- pH effects : Under acidic conditions (pH < 4), protonation of the nitrile group accelerates isomerization via a carbocation intermediate. Neutral or basic conditions favor slower, base-catalyzed mechanisms .
Q. Experimental protocol :
Prepare solutions in buffers (pH 2–10) and monitor isomer ratios via UV-Vis at 250 nm (λ for trans).
Calculate rate constants using first-order kinetics models .
Basic: What are the recommended storage conditions to prevent isomer degradation or unintended reactions?
Answer:
Q. Degradation indicators :
| Parameter | Threshold |
|---|---|
| Purity (HPLC) | <95% warrants repurification |
| Color change | Yellowing indicates oxidation |
Advanced: How can the compound’s reactivity in Michael addition reactions be modulated by isomer configuration?
Answer:
Q. Methodology for kinetic studies :
Prepare isomerically pure samples via preparative HPLC .
Monitor reaction progress using GC-MS with a DB-5 column.
Calculate activation energies via Arrhenius plots .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, N95 mask, and safety goggles to prevent inhalation/contact .
- Ventilation : Use fume hoods for weighing and reactions due to potential cyanide release under decomposition .
- Spill management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .
Q. Toxicity data :
| Hazard | Classification |
|---|---|
| Acute toxicity (oral) | LD > 2000 mg/kg (rat) |
| Skin irritation | Category 2 (GHS) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
